Cicaprost
Overview
Description
Cicaprost is a monoterpenoid . It is a prostacyclin receptor (IP) agonist . Prostacyclin signaling controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival .
Synthesis Analysis
An asymmetric synthesis of Cicaprost and its isomer Isocicaprost has been described . The key step of these syntheses is the coupling of a chiral bicyclic C6−C14 ethynyl building block with a chiral C15−C21 ω-side chain amide building block with the formation of the C14−C15 bond of the target molecules .Molecular Structure Analysis
The molecular formula of Cicaprost is C22H30O5 . The IUPAC name is 2-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]acetic acid .Chemical Reactions Analysis
The synthesis of Cicaprost involves several chemical reactions, including the coupling of a chiral bicyclic C6−C14 ethynyl building block with a chiral C15−C21 ω-side chain amide building block .Physical And Chemical Properties Analysis
The molecular weight of Cicaprost is 374.47 g/mol . It has five hydrogen bond acceptors .Scientific Research Applications
Application in Raynaud's Phenomenon Treatment
Cicaprost, a synthetic prostacyclin analogue, was evaluated for its efficacy in treating Raynaud's phenomenon secondary to systemic sclerosis (SSc). This pilot study focused on two dosage levels of cicaprost and found that the severity of attacks lessened in patients receiving the higher dose, indicating potential clinical efficacy (Lau et al., 1993).
Development of a Radioimmunoassay
A selective and sensitive radioimmunoassay for determining cicaprost in biological samples was developed. This assay is vital for bioanalyses in pharmacokinetic studies, demonstrating cicaprost's potential in scientific research and clinical applications (Hildebrand, Nieuweboer, & Schütt, 1994).
Antiatherosclerotic Effects in Hypercholesterolemia
In an experimental model, oral cicaprost showed significant antiatherosclerotic effects in hypercholesterolemic rabbits. This finding suggests cicaprost's potential in preventing atherosclerotic plaque formation, likely due to improved endothelial function and reduced platelet and leukocyte hyperreactivity (Braun et al., 1993).
Application in Mammary Tumor Models
Cicaprost displayed strong anti-metastatic activity in rat mammary carcinoma models. This was evident in scenarios where treatment was initiated after tumor metastasis had already occurred, highlighting cicaprost's potential in cancer research and treatment (Schirner & Schneider, 1995).
Effects on Diabetic Nephropathy
Cicaprost, alongside fosinopril, was studied for its effects on the progression of experimental diabetic nephropathy in rats. The study found that cicaprost therapy attenuated the progression of diabetic renal injury, suggesting its potential role in addressing renal complications associated with diabetes (Villa et al., 1997).
Impact on Platelet Aggregation and Skin Blood Flow
In healthy volunteers, cicaprost demonstrated significant anti-platelet and vasodilatory effects. This finding suggests its potential application in treating disorders related to platelet aggregation and vascular diseases (Belch et al., 1993).
Anti-Inflammatory Activity in Uveitis Model
Cicaprost exhibited potent anti-inflammatory activity in both human primary immune cells and a rat uveitis model, indicating its potential therapeutic role in ocular inflammation and other inflammatory diseases (Wang, Vu, & Poloso, 2017).
Safety And Hazards
Cicaprost should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-3-4-5-6-15(2)20(23)8-7-18-19-12-16(9-10-27-14-22(25)26)11-17(19)13-21(18)24/h9,15,17-21,23-24H,3,6,10-14H2,1-2H3,(H,25,26)/b16-9+/t15-,17-,18+,19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUGKOZUKWAXDS-SEWALLKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCC(=O)O)C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCC(=O)O)/C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873211 | |
Record name | Cicaprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cicaprost | |
CAS RN |
94079-80-8, 95722-07-9 | |
Record name | Cicaprost | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94079-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cicaprost | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094079808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cicaprost [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095722079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cicaprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CICAPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE94J8CAMD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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